What is the chemical structure of ethyl 2-cycloheptylideneacetate
What is the chemical structure of ethyl 2-cycloheptylideneacetate
An In-depth Technical Guide to Ethyl 2-Cycloheptylideneacetate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cycloheptylideneacetate is an α,β-unsaturated ester featuring a seven-membered carbocyclic ring attached to an acrylate moiety via an exocyclic double bond. This unique structural arrangement imparts a combination of steric and electronic properties that make it a valuable intermediate in organic synthesis. Its utility spans from the construction of complex molecular scaffolds in natural product synthesis to the development of novel therapeutic agents. The conjugated system is a key reactive site, amenable to a variety of transformations including Michael additions, cycloadditions, and reductions. This guide provides a comprehensive overview of ethyl 2-cycloheptylideneacetate, detailing its chemical structure, a robust synthetic protocol via the Horner-Wadsworth-Emmons reaction, in-depth analysis of its expected spectroscopic characteristics, and a discussion of its potential applications in medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
Ethyl 2-cycloheptylideneacetate is defined by its core structure: a cycloheptane ring connected by a double bond to the α-carbon of an ethyl acetate unit. While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on well-characterized analogs such as ethyl 2-cyclohexylideneacetate and ethyl 2-cyclopentylideneacetate.[1][2]
The key structural feature is the exocyclic α,β-unsaturated ester. The seven-membered ring is conformationally flexible, which can influence the stereochemical outcome of reactions at the double bond.
Table 1: Physicochemical Properties of Ethyl 2-cycloheptylideneacetate
| Property | Value | Source/Basis |
| Molecular Formula | C₁₁H₁₈O₂ | Calculated |
| Molecular Weight | 182.26 g/mol | Calculated |
| CAS Number | Not assigned. | N/A |
| Appearance | Colorless to pale yellow liquid | Predicted based on analogs[1][3] |
| Boiling Point | ~105-110 °C @ 10 mmHg | Extrapolated from analogs[4] |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate). Insoluble in water. | General chemical principles |
| SMILES | CCOC(=O)C=C1CCCCCC1 | Structure |
| InChI Key | Predicted: FZJYXAWRXWJOFG-UHFFFAOYSA-N | Structure |
Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is the premier method for synthesizing α,β-unsaturated esters like ethyl 2-cycloheptylideneacetate.[5] It offers significant advantages over the classical Wittig reaction, including the use of a more nucleophilic phosphonate carbanion and the simple aqueous workup to remove the phosphate byproduct.[6] The reaction typically shows high selectivity for the (E)-alkene isomer, which is often the thermodynamically favored product.[6][7]
The synthesis involves the reaction of cycloheptanone with the carbanion generated from triethyl phosphonoacetate.
Reaction Scheme
Caption: General scheme of the Horner-Wadsworth-Emmons reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[8] All operations should be conducted in a fume hood under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Cycloheptanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet.
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To the three-necked flask, add sodium hydride (1.1 eq., e.g., 4.40 g, 0.11 mol for a 0.1 mol scale reaction).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and carefully suspend the NaH in anhydrous THF (e.g., 100 mL).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add triethyl phosphonoacetate (1.0 eq., e.g., 22.42 g, 0.10 mol) dropwise from the dropping funnel to the stirred suspension. Maintain the internal temperature below 25 °C. Hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.
-
-
Olefination Reaction:
-
Cool the resulting clear to light-yellow solution back to 0 °C.
-
Add cycloheptanone (1.0 eq., e.g., 11.22 g, 0.10 mol) dissolved in a small amount of anhydrous THF dropwise via the dropping funnel.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution stops.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (e.g., 100 mL) and water (e.g., 100 mL).
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation to yield pure ethyl 2-cycloheptylideneacetate as a colorless to pale yellow liquid.
-
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the HWE synthesis.
Spectroscopic Characterization
Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the analysis of analogous structures.[9][10]
¹H NMR Spectroscopy
The proton NMR spectrum will provide key information about the electronic environment of the protons.
Table 2: Predicted ¹H NMR Data for Ethyl 2-cycloheptylideneacetate (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~5.70 | s | 1H | =CH | The vinylic proton signal. Its downfield shift is due to the deshielding effect of the conjugated ester carbonyl. |
| ~4.15 | q | 2H | -OCH₂CH₃ | Quartet due to coupling with the methyl protons. |
| ~2.85 | m | 2H | α-CH₂ (ring) | Protons on the ring carbon adjacent to the double bond. They are deshielded by the double bond. |
| ~2.25 | m | 2H | α'-CH₂ (ring) | Protons on the other ring carbon adjacent to the double bond. |
| ~1.50-1.70 | m | 8H | Ring CH₂ | Overlapping signals from the remaining methylene groups of the cycloheptyl ring. |
| ~1.25 | t | 3H | -OCH₂CH₃ | Triplet due to coupling with the methylene protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Data for Ethyl 2-cycloheptylideneacetate (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~166.5 | C=O | Ester carbonyl carbon. |
| ~160.0 | =C(ring) | Quaternary carbon of the exocyclic double bond, attached to the ring. |
| ~115.0 | =CH | Vinylic CH carbon. Shielded relative to the other sp² carbon. |
| ~59.5 | -OCH₂CH₃ | Methylene carbon of the ethyl group. |
| ~35.0 | α-C (ring) | Carbon adjacent to the double bond. |
| ~30-26 | Ring CH₂ | Signals for the remaining five sp³ carbons of the cycloheptyl ring. |
| ~14.3 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[11]
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Notes |
| 2930, 2855 | C-H Stretch | Alkane (sp³) | Strong | Characteristic of the cycloheptyl and ethyl groups. |
| 1715-1725 | C=O Stretch | α,β-Unsaturated Ester | Strong, Sharp | The frequency is lowered from a typical saturated ester (~1740 cm⁻¹) due to conjugation with the C=C bond.[11] |
| 1640-1650 | C=C Stretch | Alkene | Medium | Corresponds to the exocyclic double bond. |
| 1150-1250 | C-O Stretch | Ester | Strong | Characteristic strong stretch for the ester C-O bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 182.13 (for C₁₁H₁₈O₂). High-resolution mass spectrometry (HRMS) should confirm this exact mass.
-
Key Fragmentation Patterns:
-
Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺
-
Loss of the ethyl group (-C₂H₅): [M - 29]⁺
-
Fragmentation of the cycloheptyl ring.
-
Reactivity and Potential Applications
Ethyl 2-cycloheptylideneacetate is a versatile building block, with its reactivity centered on the α,β-unsaturated ester system.
Key Reactions
-
Michael (1,4-Conjugate) Addition: The β-carbon of the double bond is electrophilic and susceptible to attack by a wide range of soft nucleophiles (e.g., cuprates, enamines, thiols). This is a powerful method for carbon-carbon and carbon-heteroatom bond formation.
-
Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions or participate in other cycloadditions, providing access to complex polycyclic systems.
-
Reduction: The double bond and the ester can be selectively reduced. Catalytic hydrogenation (e.g., H₂, Pd/C) will typically reduce the C=C bond to give ethyl 2-cycloheptylacetate. Stronger reducing agents like LiAlH₄ will reduce both the double bond and the ester to an alcohol.
-
Epoxidation: The double bond can be epoxidized using reagents like m-CPBA, yielding an epoxide that can be opened by nucleophiles.
Applications in Drug Discovery and Development
While specific applications of ethyl 2-cycloheptylideneacetate itself are not extensively documented, its structural motifs are present in or are key precursors to biologically active molecules.
-
Scaffold for Bioactive Molecules: Cyclic α,β-unsaturated esters are valuable scaffolds in medicinal chemistry.[12] The cycloheptyl ring provides a lipophilic anchor that can be tailored for specific receptor binding pockets.
-
Prostaglandin Analogs: Prostaglandins are potent signaling molecules involved in inflammation and other physiological processes.[13] Many synthetic prostaglandin analogs contain cyclic structures and ester functionalities, making compounds like ethyl 2-cycloheptylideneacetate relevant starting points for their synthesis.
-
Natural Product Synthesis: The HWE reaction is a cornerstone of natural product synthesis.[5] This compound can serve as an intermediate in the total synthesis of complex natural products containing seven-membered rings.
Safety and Handling
-
General Hazards: While specific toxicity data is unavailable, α,β-unsaturated esters should be handled with care. They can be irritants to the skin, eyes, and respiratory tract.[2]
-
Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases. The compound may be susceptible to polymerization upon exposure to light and heat.[14]
Conclusion
Ethyl 2-cycloheptylideneacetate is a valuable, though not widely commercialized, synthetic intermediate. Its preparation is reliably achieved through the Horner-Wadsworth-Emmons reaction, a high-yielding and stereoselective method. Its chemical structure, characterized by an exocyclic double bond conjugated to an ester, provides a rich platform for a variety of chemical transformations. This guide has provided a robust framework for its synthesis, characterization, and potential utility, offering researchers and drug development professionals the foundational knowledge to incorporate this versatile building block into their synthetic programs.
References
-
SpectraBase. Ethyl cyclohexylideneacetate. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Chemspace. Ethyl 2-cyclopropylideneacetate. Available from: [Link]
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
-
PubChem. Ethyl cyclopentylacetate. Available from: [Link]
- Google Patents. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
PubChem. Ethyl cyclopentylideneacetate. Available from: [Link]
-
Professor Dave Explains. (2023, November 21). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Available from: [Link]
- Abe, N., & Kakehi, A. (1992). Synthesis and Some Reactions of Ethyl 2-cycloheptapyrrole-3-carboxylates. Bulletin of the Chemical Society of Japan, 65(6), 1538-1542.
- Yokomatsu, T., et al. (2004). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc, 2004(5), 163-171.
-
University of Calgary. IR Spectroscopy Tutorial: Esters. Available from: [Link]
- Wang, T., et al. (2020). Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model. Analytical Methods, 12(22), 2865-2871.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Ethyl cyclopentylideneacetate | C9H14O2 | CID 74699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-cyclohexylideneacetate | 1552-92-7 [sigmaaldrich.com]
- 4. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethyl cyclohexylideneacetate | CymitQuimica [cymitquimica.com]
